molecular formula C8H13N B1583664 Cycloheptanecarbonitrile CAS No. 32730-85-1

Cycloheptanecarbonitrile

Cat. No. B1583664
CAS RN: 32730-85-1
M. Wt: 123.2 g/mol
InChI Key: UIZRDFICGGONJJ-UHFFFAOYSA-N
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Patent
US04760158

Procedure details

A solution of cycloheptanecarbonitrile (12.3 g), 100 mmol) in THF (50 ml) was added dropwise to a well stirred solution of lithium diisopropylamide (105 mmol) in THF/hexane (75 ml/60 ml) under nitrogen, keeping the temperature at -65°. After 1 h, the solution was allowed to warm to ambient temperature and added dropwise to a well stirred solution of bromochloromethane (32.5 ml; 500 mmol) in THF (50 ml) under nitrogen keeping the temperature between -50° and -60°. After 10 min, the solution was allowed to warm to ambient temperature, poured into water (250 ml) and the aqueous mixture extracted with chloroform (3×150 ml). The extracts were washed with 2N-HCl (2×50 ml), saturated aq. NaHCO3 (100 ml), and water (100 ml), then dried (MgSO4) and evaporated under reduced pressure to give a brown oil (18.0 g). Distillation gave the title compound (12.65 g), b.p. 78°-80° at 0.25 mmHg.
Quantity
12.3 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
105 mmol
Type
reactant
Reaction Step Two
Name
THF hexane
Quantity
75 mL
Type
solvent
Reaction Step Two
Quantity
32.5 mL
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
Quantity
250 mL
Type
reactant
Reaction Step Four
Name

Identifiers

REACTION_CXSMILES
[CH:1]1([C:8]#[N:9])[CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.C([N-]C(C)C)(C)C.[Li+].Br[CH2:19][Cl:20].O>C1COCC1.C1COCC1.CCCCCC>[Cl:20][CH2:19][C:1]1([C:8]#[N:9])[CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1 |f:1.2,6.7|

Inputs

Step One
Name
Quantity
12.3 g
Type
reactant
Smiles
C1(CCCCCC1)C#N
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
105 mmol
Type
reactant
Smiles
C(C)(C)[N-]C(C)C.[Li+]
Name
THF hexane
Quantity
75 mL
Type
solvent
Smiles
C1CCOC1.CCCCCC
Step Three
Name
Quantity
32.5 mL
Type
reactant
Smiles
BrCCl
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
250 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at -65°
ADDITION
Type
ADDITION
Details
added dropwise to a well
WAIT
Type
WAIT
Details
After 10 min
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
to warm to ambient temperature
EXTRACTION
Type
EXTRACTION
Details
the aqueous mixture extracted with chloroform (3×150 ml)
WASH
Type
WASH
Details
The extracts were washed with 2N-HCl (2×50 ml), saturated aq. NaHCO3 (100 ml), and water (100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClCC1(CCCCCC1)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 18 g
YIELD: CALCULATEDPERCENTYIELD 105%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.